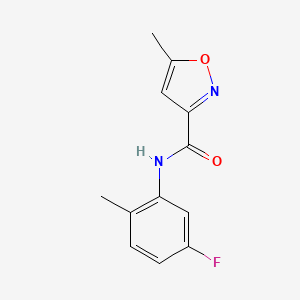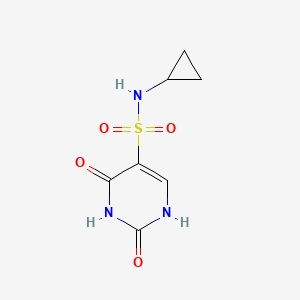![molecular formula C19H15Cl2NO2 B6011928 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6011928.png)
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as DCMC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclohexanediones and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
实验室实验的优点和局限性
One of the advantages of using 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its diverse applications. It can be used in the study of various diseases and biological processes. Another advantage is its relatively low toxicity compared to other synthetic compounds. However, one of the limitations of using 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be challenging and may require specialized equipment.
未来方向
There are several future directions for the study of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One direction is the development of new drugs based on the structure of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione for the treatment of various diseases. Another direction is the study of the mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in more detail, which could lead to the discovery of new targets for drug development. Additionally, the development of more efficient synthesis methods for 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione could improve its availability for research purposes.
Conclusion:
In conclusion, 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is a synthetic compound that has been widely used in scientific research due to its diverse applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been used in the development of new drugs for the treatment of various diseases and as a probe in the study of enzyme activity and protein-ligand interactions. There are several future directions for the study of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, including the development of new drugs and the study of its mechanism of action in more detail.
合成方法
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with cyclohexane-1,3-dione in the presence of a catalyst. Another method involves the reaction of 3,4-dichloroaniline with 5-phenylcyclohexane-1,3-dione in the presence of a base. The yield of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been widely used in scientific research due to its diverse applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a probe in the study of enzyme activity and protein-ligand interactions.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-16-7-6-14(10-17(16)21)22-11-15-18(23)8-13(9-19(15)24)12-4-2-1-3-5-12/h1-7,10-11,13,23H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSHNMMIXWOPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6011845.png)

![4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6011863.png)
![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)

![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![2-methoxy-N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6011920.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6011939.png)
![2-(3-chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6011949.png)